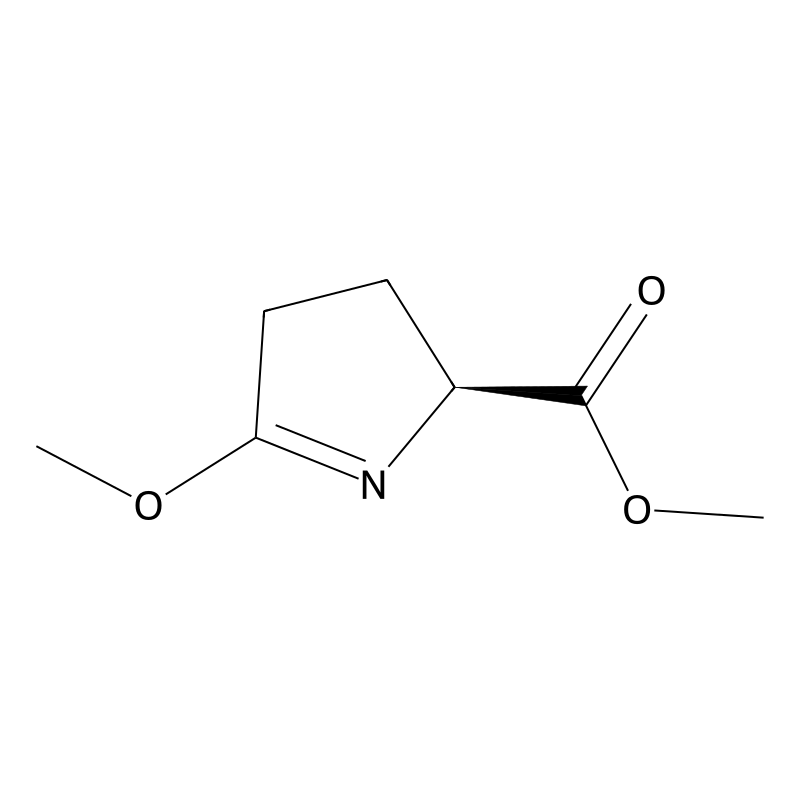(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. It is characterized by a pyrrole ring, which is a five-membered aromatic ring containing nitrogen. The compound features a methoxy group (-OCH₃) and a carboxylate group (-COOCH₃) attached to the pyrrole structure, contributing to its unique properties and potential biological activities .
- Nucleophilic Substitution Reactions: The methoxy group can be substituted by stronger nucleophiles under appropriate conditions.
- Oxidation Reactions: The compound may undergo oxidation to form corresponding pyrrole derivatives or other functional groups.
- Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.
These reactions are significant for the synthesis of more complex molecules in pharmaceutical chemistry .
Research indicates that (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate exhibits potential biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Neuroprotective Effects: Some research hints at its ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in cellular models, which could be relevant for treating inflammatory disorders .
The synthesis of (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate can be achieved through several methods:
- Cyclization Reactions: Starting from appropriate precursors such as substituted amino acids or aldehydes, cyclization can yield the pyrrole structure.
- Methylation: The introduction of the methoxy group can be accomplished using methylating agents like methyl iodide in the presence of bases.
- Carboxylation: The carboxylate moiety can be introduced through carboxylation reactions involving carbon dioxide or carbon monoxide under specific conditions.
These methods highlight the versatility in synthesizing this compound for further research and application .
(S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting infectious or neurodegenerative diseases.
- Agriculture: Its antimicrobial properties may find applications in developing new agrochemicals for crop protection.
- Material Science: The compound could be explored for its properties in polymer chemistry or as a precursor for novel materials .
Interaction studies involving (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate have primarily focused on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses:
- Protein Binding Studies: Investigating how this compound interacts with specific proteins can reveal insights into its biological effects.
- Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes involved in disease pathways could elucidate its therapeutic potential.
Such studies are essential for advancing the compound's development into practical applications .
Several compounds share structural similarities with (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate | Lacks the methoxy group; simpler structure | Less complex; may have different biological activity |
| (R)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate | Enantiomer with opposite stereochemistry | Potentially different pharmacological properties |
| 5-Methoxyindole derivatives | Indole ring instead of pyrrole; more aromatic character | Broader range of biological activities |
The uniqueness of (S)-Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate lies in its specific stereochemistry and functional groups that influence its reactivity and biological activity compared to these similar compounds .







